molecular formula C21H16Cl2N4O2S B11666676 4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11666676
M. Wt: 459.3 g/mol
InChI Key: XUHUQXAABISOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, chlorinated phenyl groups, and a sulfonamide moiety

Preparation Methods

The synthesis of 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated quinoxaline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used as a tool compound to investigate cellular processes and signaling pathways, providing insights into the molecular mechanisms of action.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core and sulfonamide moiety enable it to bind to active sites or allosteric sites of target proteins, modulating their activity. This binding can lead to inhibition or activation of the target, depending on the nature of the interaction. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE include other quinoxaline derivatives and sulfonamide-containing molecules. Some examples are:

    4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the quinoxaline core and sulfonamide moiety but differs in the substitution pattern.

    N-(3-Chloro-4-methylphenyl)-2-quinoxalinecarboxamide: This derivative has a similar quinoxaline structure but with a carboxamide group instead of a sulfonamide.

    3-Chloro-4-methyl-N-(quinoxalin-2-yl)benzenesulfonamide: This compound is closely related, with variations in the positioning of the substituents.

The uniqueness of 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H16Cl2N4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

4-chloro-N-[3-(3-chloro-4-methylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16Cl2N4O2S/c1-13-6-9-15(12-17(13)23)24-20-21(26-19-5-3-2-4-18(19)25-20)27-30(28,29)16-10-7-14(22)8-11-16/h2-12H,1H3,(H,24,25)(H,26,27)

InChI Key

XUHUQXAABISOAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.